H-Lys-pna 2hbr

描述

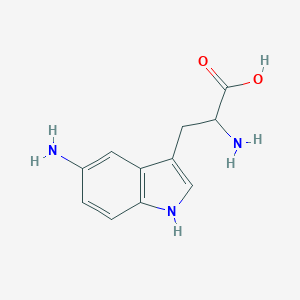

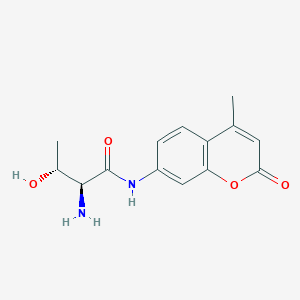

H-Lys-pna 2hbr is a fluorescent peptide that can be used to identify the presence of aminopeptidase in plants and animals1. It is also known as L-Lysine p-nitroanilide dihydrobromide1.

Synthesis Analysis

The synthesis of H-Lys-pna 2hbr involves the use of ammonium bicarbonate to hydrolyze the ester bonds of pNA1. The resultant H-Lys-pna 2hbr has a high degree of fluorescence1.

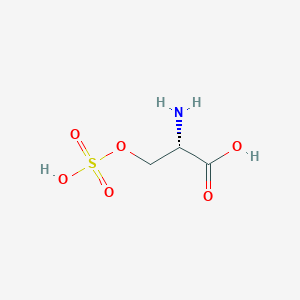

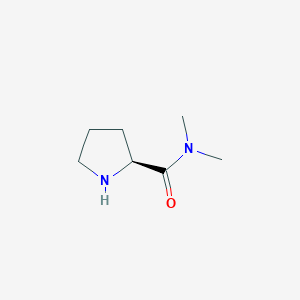

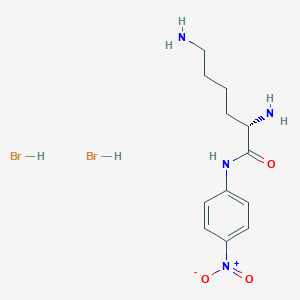

Molecular Structure Analysis

The molecular formula of H-Lys-pna 2hbr is C12H20Br2N4O31. Its molecular weight is 428.12 g/mol1.

Chemical Reactions Analysis

H-Lys-pna 2hbr is used as a substrate for the enzyme PepN2. The substrate concentrations used in standard enzymatic activity assay conditions range from 0.017 to 7.47 mM, depending on the particular enzyme and substrate2.

Physical And Chemical Properties Analysis

H-Lys-pna 2hbr is a solid compound1. It is used for research purposes and is not intended for human or veterinary use1.

科学研究应用

Peptide Nucleic Acids (PNAs) :

- Scientific Field : Molecular Biology, Biotechnology, Diagnostics, and Medicine .

- Application Summary : PNA is a synthetic DNA analog with a peptide-like backbone composed of N-(2-aminoethyl)-glycine units . They have high specificity and binding affinity to natural DNA or RNA, as well as resistance to enzymatic degradation . PNA sequences can be designed to selectively silence gene expression, which makes PNA a promising tool for antimicrobial applications .

- Methods of Application : PNA oligomers can be applied as antigene and antisense agents . The antigene PNA oligomers recognize and bind complementary DNA fragments of a specific gene and interfere with its transcription . In antisense strategies, PNA hybridizes with various kinds of RNA and hinders RNA processing, transport into the cytoplasm, or translation .

- Results or Outcomes : PNA does not induce RNA cleavage by ribonuclease H but sterically blocks the RNA target . Since PNA is a peptide–nucleic acid hybrid, it is not recognized by nucleases and proteases, which makes it biostable . In comparison with other oligonucleotides, PNA oligomers require only 9 to 12 monomers to effectively discriminate and efficiently bind the target .

- Scientific Field : Food Science and Technology .

- Application Summary : The exopeptidases PepX and PepN from Lactobacillus helveticus ATCC 12046, which are important for food protein hydrolysis, were produced recombinantly in E. coli BL21 (DE3) via bioreactor cultivation . The substrates H-Arg-pNA · 2HCl, H-Lys-pNA · 2HBr, H-Leu-pNA, H-Ala-pNA, H-Phe-pNA, H-Val-pNA, H-Ile-pNA, H-Gly-pNA, H-Pro-pNA, H-His-pNA, and H-Glu-pNA were used for PepN .

- Methods of Application : The enzymatic activity of PepX and PepN was measured using various substrates, including H-Lys-pNA · 2HBr . The substrate concentrations ranged from 0.017 to 7.47 mM, depending on the particular enzyme and substrate .

- Results or Outcomes : The maximum enzymatic activity obtained for PepX was 800 µkat H-Ala-Pro-pNA L −1, which is approx. 195-fold higher than values published previously . The PepN activity reached 1,000 µkat H-Ala-pNA L −1 . Due to the remarkable temperature stability at 50°C and the complementary substrate specificities of both peptidases, a future application in food protein hydrolysis might be possible .

- Scientific Field : Biotechnology, Medicine .

- Methods of Application : To overcome this obstacle, PNA conjugates with different molecules have been developed . This mini-review focuses on covalently linked conjugates of PNA with cell-penetrating peptides, aminosugars, aminoglycoside antibiotics, and non-peptidic molecules that were tested, primarily as PNA carriers, in antibacterial and antiviral applications .

- Results or Outcomes : The chemistries of the conjugation and the applied linkers are also discussed .

安全和危害

未来方向

H-Lys-pna 2hbr has potential applications in the field of biological and medical research due to its ability to identify the presence of aminopeptidase1. Further research is needed to explore these potential applications.

Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the appropriate safety data sheets and other resources when handling chemicals.

属性

IUPAC Name |

(2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3.2BrH/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19;;/h4-7,11H,1-3,8,13-14H2,(H,15,17);2*1H/t11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBCOCPRBXZLNA-IDMXKUIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-].Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCCN)N)[N+](=O)[O-].Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Br2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,6-Diamino-N-(4-nitrophenyl)hexanamide dihydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。